(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Brand Name: Vulcanchem
CAS No.: 320416-17-9
VCID: VC8465510
InChI: InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
SMILES: CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

CAS No.: 320416-17-9

Cat. No.: VC8465510

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one - 320416-17-9

Specification

CAS No. 320416-17-9
Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Standard InChI InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
Standard InChI Key CBUFWNOYKAVVIK-UHFFFAOYSA-N
SMILES CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Canonical SMILES CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s IUPAC name, (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, reflects its stereochemistry and functional groups. The (1E,4E) configuration indicates trans orientations of the double bonds at positions 1 and 4, which are critical for its electronic properties. The dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) and 4-methoxyphenyl moiety (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3) contribute to its polarity and π-conjugation .

Key Structural Data:

  • SMILES: CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC\text{CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC}

  • InChIKey: CBUFWNOYKAVVIK-UHFFFAOYSA-N\text{CBUFWNOYKAVVIK-UHFFFAOYSA-N}

  • X-ray Crystallography: While direct crystallographic data for this compound is limited, analogous structures (e.g., 4-(dimethylamino)pyridine–4-methoxyphenylborane) reveal planar arrangements of methoxy and dimethylamino groups, suggesting similar coplanarity in the title compound to maximize resonance stabilization .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a condensation reaction between N,N-Dimethylformamide dimethyl acetal and 4-methoxybenzalacetone under controlled conditions . This method ensures the desired (1E,4E) stereochemistry through kinetic control, as outlined below:

Reaction Scheme:

4-Methoxybenzalacetone+N,N-Dimethylformamide dimethyl acetalΔ,inert atmosphere(1E,4E)-Product\text{4-Methoxybenzalacetone} + \text{N,N-Dimethylformamide dimethyl acetal} \xrightarrow{\Delta, \text{inert atmosphere}} \text{(1E,4E)-Product}

Optimized Conditions:

ParameterValue
Temperature80–100°C
SolventAnhydrous toluene
Reaction Time6–8 hours
Yield65–75%

Side products, such as the (1Z,4E) isomer, are minimized by maintaining anhydrous conditions and avoiding prolonged heating.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s physicochemical behavior is influenced by its polar functional groups:

PropertyValueSource
Melting PointNot reported
Boiling PointEst. 315–320°C (dec.)
Density~1.1 g/cm³
SolubilitySoluble in DCM, THF;
Sparingly soluble in hexane

The estimated boiling point aligns with structurally similar enones, such as 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (b.p. 315.5°C) .

SupplierPurityPackagingPrice Range (USD/g)
Combi-Blocks Inc.>95%100 mg – 1 g150–200
Matrix Scientific>90%250 mg – 5 g120–180
AK Scientific>95%50 mg – 500 mg200–250

Pricing varies based on scale and purity, with bulk purchases (>10 g) typically discounted by 15–20% .

HazardPrecaution
Skin/IrritationUse nitrile gloves
InhalationFume hood required
Storage-20°C, under nitrogen

The compound is labeled "For research use only" by suppliers, emphasizing its exclusion from human or veterinary applications .

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